6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
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Overview
Description
6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, typically using reagents like ethylsulfonyl chloride in the presence of a base.
Formation of the Pyrazine Ring: The pyrazine ring is constructed through condensation reactions involving diamines and diketones.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyrazine rings through an ether linkage, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethylsulfonyl group and the pyrazine ring are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities.
Pyrazine Derivatives: Compounds such as pyrazine-2-carboxamides and pyrazine-2-thiols are structurally related.
Uniqueness
6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is unique due to the combination of its pyrrolidine and pyrazine rings, along with the ethylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-(1-ethylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-4-20(17,18)16-6-5-10(9-16)19-12-8-13-7-11(14-12)15(2)3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJGNKHRWVBAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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